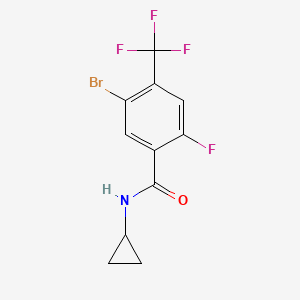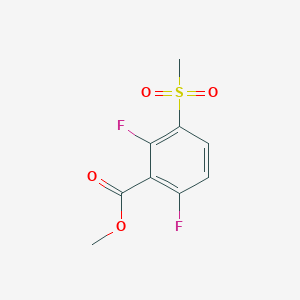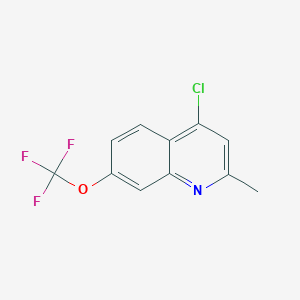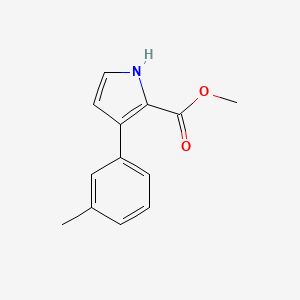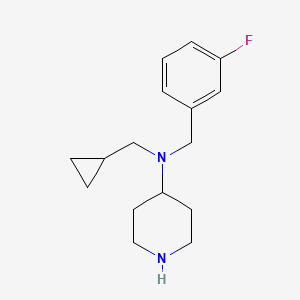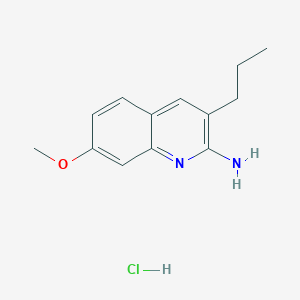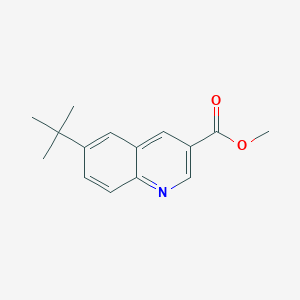
Methyl 6-(tert-Butyl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(tert-Butyl)quinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-Butyl)quinoline-3-carboxylate typically involves the reaction of 6-(tert-Butyl)quinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
6-(tert-Butyl)quinoline-3-carboxylic acid+MethanolCatalystMethyl 6-(tert-Butyl)quinoline-3-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 6-(tert-Butyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-3-carboxylate derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline-3-carboxylate derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Methyl 6-(tert-Butyl)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials and sensors.
作用機序
The mechanism of action of Methyl 6-(tert-Butyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
6-Arylquinoline-3-carboxylate derivatives: These compounds have similar substituents at the quinoline ring and are used in similar applications.
Uniqueness
Methyl 6-(tert-Butyl)quinoline-3-carboxylate is unique due to its specific tert-butyl and methyl ester substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
methyl 6-tert-butylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12-5-6-13-10(8-12)7-11(9-16-13)14(17)18-4/h5-9H,1-4H3 |
InChIキー |
RMSGEIHZZNLOKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=CC(=CN=C2C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



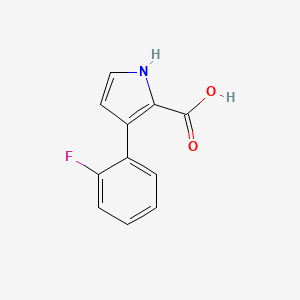
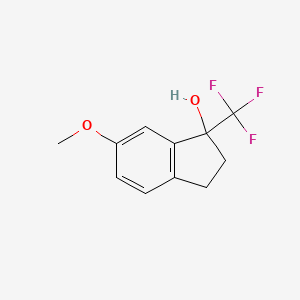

![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
